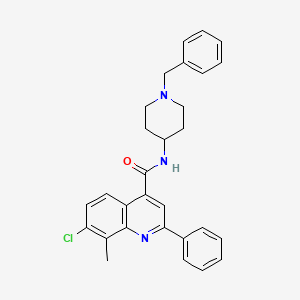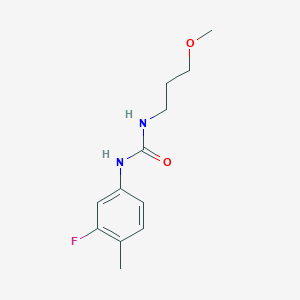
N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide
描述
N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
作用机制
N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide exerts its therapeutic effects through its ability to bind to and modulate various molecular targets, including ion channels, receptors, and enzymes. Specifically, N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide has been shown to interact with the sigma-1 receptor, which is involved in various cellular processes, including cell survival, neuroprotection, and neurotransmitter release. N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide's interaction with the sigma-1 receptor has been linked to its ability to induce cell cycle arrest, reduce amyloid-beta levels, and protect dopaminergic neurons.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide's interaction with the sigma-1 receptor has been linked to various biochemical and physiological effects. For example, N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide has been shown to increase intracellular calcium levels, which is involved in various cellular processes, including cell signaling and neurotransmitter release. N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide has also been found to modulate the activity of various enzymes, including protein kinases and phosphatases, which are involved in cellular signaling pathways.
实验室实验的优点和局限性
N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide's potential as a therapeutic agent makes it an attractive candidate for lab experiments. However, there are also limitations to its use. For example, N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide's interaction with the sigma-1 receptor is not fully understood, and further research is needed to elucidate its mechanism of action. Additionally, N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide's potential side effects and toxicity need to be carefully evaluated before it can be used in clinical settings.
未来方向
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide. One area of research is to further investigate its mechanism of action and its interaction with the sigma-1 receptor. Another area of research is to explore its potential as a therapeutic agent for other diseases, including depression and anxiety disorders. Additionally, there is a need for further research on the safety and toxicity of N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide, as well as its potential side effects. Overall, N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide's potential as a therapeutic agent makes it an exciting area of research for the scientific community.
科学研究应用
N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide has been investigated for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide has been found to reduce amyloid-beta levels in the brain, which is a hallmark of the disease. In Parkinson's disease research, N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
属性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-7-chloro-8-methyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O/c1-20-26(30)13-12-24-25(18-27(32-28(20)24)22-10-6-3-7-11-22)29(34)31-23-14-16-33(17-15-23)19-21-8-4-2-5-9-21/h2-13,18,23H,14-17,19H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJFZWBJZLBIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-7-chloro-8-methyl-2-phenylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4764586.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4764591.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4764597.png)
![2-{1-(4-methylbenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4764602.png)
![2-{4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B4764614.png)
![N-(2-furylmethyl)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4764621.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B4764636.png)
![4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4764637.png)
![N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4764645.png)
![1-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4764655.png)
![2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4764659.png)


![2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764685.png)